molecular formula C10H16N6O2 B14530026 N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea CAS No. 62734-62-7

N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea

Cat. No.: B14530026
CAS No.: 62734-62-7
M. Wt: 252.27 g/mol
InChI Key: JBAKMQSMXXQTRV-UHFFFAOYSA-N
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Description

N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

CAS No.

62734-62-7

Molecular Formula

C10H16N6O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-ethyl-3-[4-methoxy-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]urea

InChI

InChI=1S/C10H16N6O2/c1-4-6-12-7-13-8(14-9(17)11-5-2)16-10(15-7)18-3/h4H,1,5-6H2,2-3H3,(H3,11,12,13,14,15,16,17)

InChI Key

JBAKMQSMXXQTRV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC(=N1)NCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted triazine with ethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or prop-2-en-1-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea: Unique due to its specific substitution pattern and functional groups.

    N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

N-Ethyl-N’-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

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